molecular formula C22H15ClN4O4 B2602398 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide CAS No. 899757-81-4

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide

Cat. No. B2602398
CAS RN: 899757-81-4
M. Wt: 434.84
InChI Key: HYXCSBHCAMWFCU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthetic Methodologies

Research in synthetic chemistry has developed one-pot procedures and catalyzed reactions for synthesizing quinazolinone derivatives, which may include compounds structurally related to N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide. For instance, Romero et al. (2013) described a simple one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides using sodium dithionite as a reducing agent, leading to the formation of desired heterocyclic compounds (Romero, Salazar, & López, 2013). Similarly, Wang et al. (2013) introduced an iron-catalyzed one-pot formation of 2,3-diarylquinazolinones from 2-nitro-N-arylbenzamides and alcohols, offering an innovative approach to synthesize these compounds (Wang, Cao, Xiao, Liu, & Deng, 2013).

Potential Applications

While the specific applications of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide were not directly mentioned, research on similar quinazolinone derivatives has explored their utility in various domains. For instance, Saravanan et al. (2015) synthesized 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives and evaluated their in vitro antimicrobial properties, indicating a potential application in developing antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015). Another study by Zahedifard et al. (2015) investigated the apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells, suggesting their use in cancer research (Zahedifard et al., 2015).

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c1-13-24-18-8-4-2-6-15(18)22(29)26(13)14-10-11-17(23)19(12-14)25-21(28)16-7-3-5-9-20(16)27(30)31/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXCSBHCAMWFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide

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